A Comprehensive Technical Guide to the Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid
A Comprehensive Technical Guide to the Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid is a chiral dicarboxylic acid that serves as a crucial resolving agent in the separation of racemic mixtures, particularly in the pharmaceutical industry. Its efficacy in resolving enantiomers is intrinsically linked to its distinct physical properties, which govern its interactions with other molecules and its behavior in various solvents. This guide provides an in-depth overview of the key physical characteristics of (+)-Di-p-toluoyl-D-tartaric acid, available in both anhydrous and monohydrate forms. The information is presented to support research, development, and quality control activities involving this important chemical compound.
Core Physical Properties
The physical properties of (+)-Di-p-toluoyl-D-tartaric acid are summarized in the tables below. Data for both the anhydrous and monohydrate forms are provided for a comprehensive comparison.
Table 1: Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid (Anhydrous)
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 169-171 °C[2] |
| Specific Optical Rotation | +136° (c=1, EtOH)[2] |
| Solubility | Sparingly soluble in ethanol and methanol.[2] |
| pKa | No experimental data available. A predicted pKa value is approximately 1.46 ± 0.25.[3] |
Table 2: Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid Monohydrate
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ · H₂O |
| Molecular Weight | 404.37 g/mol [4] |
| Appearance | White to off-white powder |
| Melting Point | 163-165 °C |
| Specific Optical Rotation | +142° (c=1, methanol) |
| Solubility | Soluble in water, ethanol, and acetone.[5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of (+)-Di-p-toluoyl-D-tartaric acid.
Determination of Melting Point
The melting point of (+)-Di-p-toluoyl-D-tartaric acid can be determined using the capillary method.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
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Thermometer
Procedure:
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Sample Preparation: A small amount of the crystalline (+)-Di-p-toluoyl-D-tartaric acid is finely powdered using a mortar and pestle.
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Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
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Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
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Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.
Caption: Workflow for Melting Point Determination.
Determination of Specific Optical Rotation
The specific optical rotation is a fundamental property of chiral compounds and is determined using a polarimeter.
Apparatus:
-
Polarimeter
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Volumetric flask (e.g., 10 mL)
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Analytical balance
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Polarimeter cell (e.g., 1 dm)
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Solvent (e.g., ethanol or methanol)
Procedure:
-
Solution Preparation: An accurately weighed sample of (+)-Di-p-toluoyl-D-tartaric acid (e.g., 100 mg) is dissolved in the specified solvent (e.g., ethanol for the anhydrous form, methanol for the monohydrate) in a volumetric flask. The solution is then diluted to the mark to achieve a known concentration (c).
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent.
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Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.
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Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Caption: Experimental Workflow for Optical Rotation.
Determination of pKa (Potentiometric Titration)
While no experimental pKa value for (+)-Di-p-toluoyl-D-tartaric acid was found in the searched literature, its acidic nature allows for pKa determination via potentiometric titration.
Apparatus:
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pH meter with a glass electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
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Standardized basic solution (e.g., 0.1 M NaOH)
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Solvent (e.g., water or a water-cosolvent mixture if solubility is low)
Procedure:
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Sample Preparation: A known amount of (+)-Di-p-toluoyl-D-tartaric acid is dissolved in a suitable solvent in a beaker.
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Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently. The burette is filled with the standardized basic solution.
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Titration: The basic solution is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: The pH is plotted against the volume of the titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. Since (+)-Di-p-toluoyl-D-tartaric acid is a dicarboxylic acid, two equivalence points and two corresponding pKa values (pKa1 and pKa2) are expected.
Caption: Logical Flow for pKa Determination.
Conclusion
The physical properties of (+)-Di-p-toluoyl-D-tartaric acid are fundamental to its application as a chiral resolving agent. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound. Accurate determination and understanding of these properties are essential for optimizing resolution processes, ensuring product quality, and advancing research in stereochemistry and drug development.
References
- 1. GSRS [precision.fda.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid CAS#: 32634-68-7 [m.chemicalbook.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
